

# Physicochemical properties of 4,6,8-Trimethylquinoline

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## Compound of Interest

Compound Name: *4,6,8-Trimethylquinoline*

Cat. No.: *B1387861*

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An In-Depth Technical Guide to the Physicochemical Properties of **4,6,8-Trimethylquinoline**

## Introduction

**4,6,8-Trimethylquinoline** is a substituted heterocyclic aromatic compound belonging to the quinoline family. Its unique molecular architecture, featuring a fused benzene and pyridine ring system with methyl groups at the 4, 6, and 8 positions, makes it a valuable building block in various scientific domains.<sup>[1]</sup> This compound serves as a critical intermediate in the synthesis of dyes, pigments, and pharmaceuticals.<sup>[1][2][3]</sup> Furthermore, its distinct properties have led to its investigation for applications in advanced materials, such as organic light-emitting diodes (OLEDs), and as a performance-enhancing additive in fuels.<sup>[1][2][3]</sup>

This guide provides a comprehensive analysis of the core physicochemical properties of **4,6,8-Trimethylquinoline**. Designed for researchers, scientists, and drug development professionals, this document consolidates available experimental data, offers expert insights into predicted characteristics where data is absent, and presents robust, field-proven protocols for empirical validation. Our approach moves beyond simple data tabulation to explain the causality behind these properties and their implications for practical application.

## Section 1: Core Physicochemical and Structural Data

The fundamental identity and physical state of a compound are the cornerstones of its scientific application. **4,6,8-Trimethylquinoline** is a solid at room temperature, appearing as a white to light orange crystalline powder.[\[1\]](#)[\[4\]](#) Its core identifiers and known properties are summarized below. The lack of publicly available data for properties such as boiling point and density highlights critical gaps in the characterization of this otherwise valuable compound.

Property	Value	Source(s)
CAS Number	88565-88-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>12</sub> H <sub>13</sub> N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	171.24 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Physical State	Solid Crystalline Powder	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	White to light yellow to light orange	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	56 - 60 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Purity (Typical)	≥ 98% (GC)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Storage Conditions	Room Temperature, Cool and Dark Place	<a href="#">[1]</a>
Boiling Point	Data Not Available	
Density	Data Not Available	
pKa	Data Not Available (See Section 3)	

## Section 2: Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity confirmation. However, a comprehensive search of scientific literature and spectral databases reveals a significant gap in the experimental data for **4,6,8-Trimethylquinoline**.[\[5\]](#) This section outlines the expected spectroscopic features based on the known principles of NMR and IR spectroscopy and the analysis of structurally related quinoline compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides the most definitive evidence for molecular structure. For **4,6,8-Trimethylquinoline**, the key insights would come from the chemical shifts and coupling patterns of its protons (<sup>1</sup>H NMR) and carbons (<sup>13</sup>C NMR).

- <sup>1</sup>H NMR Spectroscopy (Predicted):

- Aromatic Protons: The protons on the quinoline core will appear in the aromatic region (typically  $\delta$  7.0-8.5 ppm). The specific chemical shifts will be influenced by the electron-donating effects of the three methyl groups, which tend to shift attached and ortho/para protons to a higher field (lower ppm) compared to unsubstituted quinoline. We would expect to see distinct signals for H-2, H-3, H-5, and H-7.
- Methyl Protons: Three sharp singlet peaks are expected in the aliphatic region (typically  $\delta$  2.3-2.8 ppm), each integrating to 3 protons. The C4-methyl group is often shifted slightly downfield due to its position adjacent to the nitrogen-containing ring.

- <sup>13</sup>C NMR Spectroscopy (Predicted):

- Aromatic Carbons: Nine distinct signals are expected for the carbons of the quinoline ring system.
- Methyl Carbons: Three signals in the aliphatic region (typically  $\delta$  15-25 ppm) corresponding to the three methyl groups.

## Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule.

- Aromatic C-H Stretching: Look for sharp peaks just above  $3000\text{ cm}^{-1}$ , characteristic of  $\text{sp}^2$  C-H bonds.
- Aliphatic C-H Stretching: Expect peaks just below  $3000\text{ cm}^{-1}$ , corresponding to the C-H bonds of the methyl groups.

- C=C and C=N Stretching: A series of sharp absorptions in the 1450-1650  $\text{cm}^{-1}$  region are characteristic of the aromatic quinoline ring system.

## Section 3: Basicity and pKa Determination

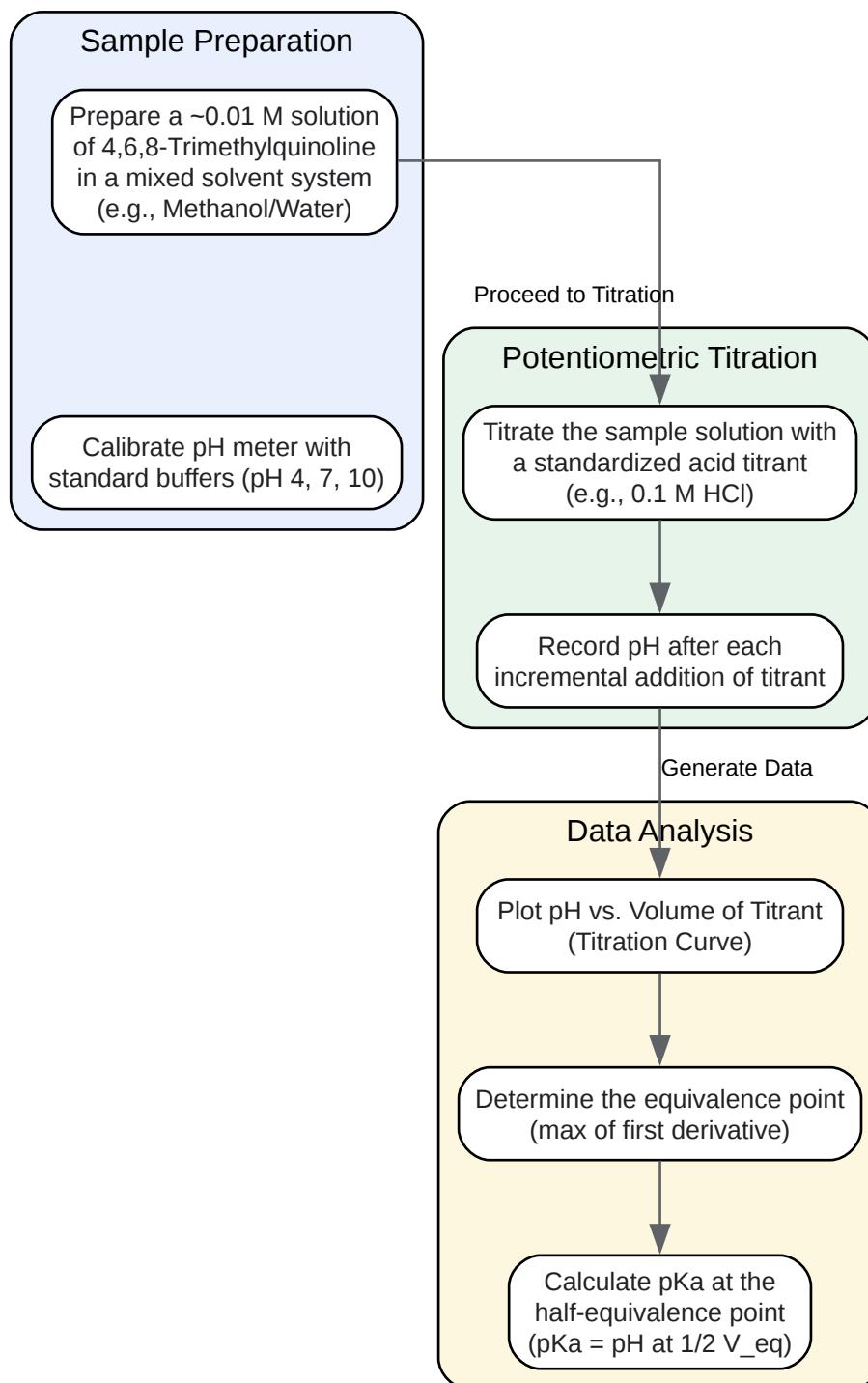
The nitrogen atom in the quinoline ring imparts basic properties to the molecule, allowing it to be protonated in acidic conditions. The pKa is a quantitative measure of this basicity and is a critical parameter in drug development, influencing solubility, receptor binding, and pharmacokinetic properties.

## Causality and Prediction

While no experimental pKa for **4,6,8-Trimethylquinoline** is available, we can make an informed prediction. The pKa of unsubstituted quinoline is approximately 4.9.<sup>[6]</sup> The three methyl groups on the **4,6,8-Trimethylquinoline** ring are electron-donating groups (EDGs). Through an inductive effect, these groups increase the electron density on the quinoline ring system, including the nitrogen atom. This makes the nitrogen lone pair more available for protonation, thereby increasing its basicity. Therefore, the pKa of **4,6,8-Trimethylquinoline** is expected to be higher than 4.9.

The following diagram illustrates the workflow for the empirical determination of this crucial parameter.

Diagram 1: Workflow for pKa Determination

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Caption: Workflow for pKa Determination.

# Experimental Protocol: Potentiometric pKa Determination

This protocol provides a self-validating system for accurately measuring the pKa.

- Preparation:
  - Accurately weigh approximately 43 mg of **4,6,8-Trimethylquinoline** (0.25 mmol) and dissolve it in 25 mL of a 50:50 methanol/water solvent system. The use of a co-solvent is necessary due to the poor aqueous solubility of the compound.
  - Prepare a standardized 0.1 M HCl solution as the titrant.
  - Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).
- Titration:
  - Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.
  - Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.
  - After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
  - Continue the titration well past the equivalence point (the point of fastest pH change).
- Data Analysis & Validation:
  - Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
  - Calculate the first derivative of the curve ( $\Delta\text{pH}/\Delta V$ ). The peak of the first derivative plot corresponds to the equivalence volume ( $V_{\text{eq}}$ ).
  - The half-equivalence point occurs at exactly half of this volume ( $V_{\text{eq}} / 2$ ).

- The pH of the solution at the half-equivalence point is equal to the apparent pKa ( $pK_a'$ ) of the compound in the chosen solvent system.
- Trustworthiness Check: The experiment should be repeated at least three times to ensure reproducibility. The resulting pKa values should agree within  $\pm 0.1$  units.

## Section 4: Solubility Profile and Determination

Qualitative descriptions note that **4,6,8-Trimethylquinoline** exhibits "excellent solubility".<sup>[1][2]</sup> Structurally, its largely aromatic and hydrocarbon-like framework suggests high solubility in nonpolar organic solvents (e.g., toluene, dichloromethane, ether) and moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Due to the basic nitrogen, it is expected to exhibit significantly increased solubility in acidic aqueous solutions via the formation of a protonated, more polar salt.

Caption: Impact of Physicochemical Properties on Drug Development.

## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility, a critical parameter for drug formulation and development.

- Setup:
  - In separate vials, add an excess amount of **4,6,8-Trimethylquinoline** to a known volume (e.g., 2 mL) of each test solvent (e.g., Water, pH 7.4 Phosphate Buffer, n-Octanol, Ethanol). An excess is confirmed by the visible presence of undissolved solid.
  - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for a minimum of 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

- Sample Processing:
  - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
  - Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.22  $\mu\text{m}$  syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove all undissolved particles. This step is crucial to avoid artificially high results.
- Quantification:
  - Accurately dilute the filtered supernatant with a suitable solvent.
  - Quantify the concentration of **4,6,8-Trimethylquinoline** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy, against a standard curve of known concentrations.
  - Calculate the original solubility in units such as mg/mL or  $\mu\text{M}$ .

## Section 5: Potential Applications and Relevance

The physicochemical properties detailed in this guide are directly relevant to the compound's utility.

- Pharmaceutical Intermediates: The compound's defined melting point and high purity are essential for its role as a starting material in multi-step syntheses, ensuring reaction consistency and high yields.<sup>[1]</sup> Its solubility in organic solvents facilitates its use in various reaction conditions.<sup>[1]</sup>
- Fluorescent Dyes: The rigid, aromatic quinoline core is a known fluorophore. Understanding its solubility and how its basicity ( $\text{pK}_\text{a}$ ) affects its protonation state is key to developing pH-sensitive fluorescent probes.<sup>[1]</sup>
- Drug Development: For any potential therapeutic application, properties like solubility,  $\text{pK}_\text{a}$ , and lipophilicity (which can be estimated from its structure) govern the ADME (Absorption, Distribution, Metabolism, Excretion).

Distribution, Metabolism, and Excretion) profile of the molecule.

## Conclusion

**4,6,8-Trimethylquinoline** is a versatile chemical with established applications and significant potential. This guide has consolidated the known physicochemical data, highlighting a solid understanding of its basic identity, melting point, and appearance. Crucially, it also identifies significant data gaps, particularly the lack of empirical data for its pKa, boiling point, and quantitative solubility.

By providing expert predictions based on chemical principles and detailing robust, standardized protocols for determining these missing values, we have created a self-validating framework for future research. The experimental determination of these properties is not merely an academic exercise; it is a prerequisite for unlocking the full potential of **4,6,8-Trimethylquinoline** in advanced materials science and rational drug design.

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